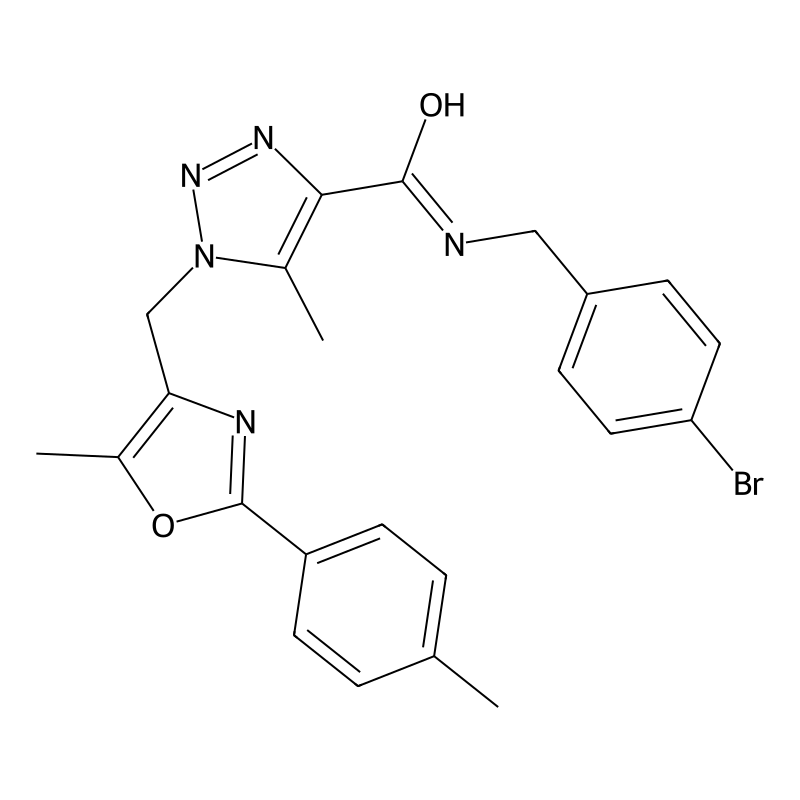

N-(4-bromobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(4-bromobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, an oxazole moiety, and a carboxamide functional group. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the bromobenzyl group and the p-tolyl substitution enhances its structural diversity and potential reactivity.

,2,3-Triazole Core

,2,3-triazoles are a class of heterocyclic compounds with a five-membered ring containing three nitrogen atoms and two carbon atoms. They are known for their diverse biological activities and are being explored in medicinal chemistry research for applications like antimicrobials, antifungals, and anticancer agents [1].

Carboxamide Group

The presence of a carboxamide group (CONH2) suggests potential for the molecule to interact with enzymes or proteins through hydrogen bonding. This functionality is often found in drugs that target specific biological processes [2].

Substituted Aromatic Rings

The molecule contains several aromatic rings with bromine and methyl substituents. These moieties can influence the compound's lipophilicity, which is a key factor in drug absorption and distribution within the body [3].

The chemical reactivity of N-(4-bromobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide can be explored through various synthetic pathways, particularly the [3+2] cycloaddition reaction involving azides and alkynes. This reaction is fundamental in synthesizing triazole derivatives. The compound may also participate in nucleophilic substitutions due to the presence of the bromine atom, which can be replaced by various nucleophiles under appropriate conditions.

Compounds containing triazole and oxazole moieties have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, triazoles have been shown to inhibit certain enzymes and interfere with cellular processes in various organisms. The unique combination of functional groups in N-(4-bromobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide suggests potential for significant biological activity, particularly in targeting specific pathways or receptors.

The synthesis of N-(4-bromobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves several steps:

- Formation of the Triazole Ring: This can be achieved through the click chemistry approach using azides and alkynes.

- Oxazole Synthesis: The oxazole moiety can be synthesized via cyclization reactions involving appropriate precursors.

- Final Coupling: The final compound is formed by coupling the triazole and oxazole intermediates with the bromobenzyl group and the carboxamide functionality.

These steps often utilize catalysts such as copper salts to facilitate reactions and improve yields.

N-(4-bromobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide has potential applications in:

- Medicinal Chemistry: As a candidate for drug development due to its biological activity.

- Agricultural Chemistry: Potential use as a pesticide or fungicide based on its antimicrobial properties.

- Material Science: As a building block for creating new materials with specific properties.

Interaction studies involving N-(4-bromobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide could include:

- Enzyme Inhibition Studies: Evaluating its ability to inhibit specific enzymes related to disease processes.

- Binding Affinity Assessments: Using techniques like surface plasmon resonance or isothermal titration calorimetry to determine binding interactions with biological targets.

- Cellular Assays: Investigating its effects on cell viability and proliferation in various cancer cell lines.

Several compounds share structural similarities with N-(4-bromobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide. These include:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methyltriazole | Triazole ring | Antifungal activity |

| 4-Bromobenzamide | Bromine substitution | Antimicrobial properties |

| 2-Tolyltriazole | Toluene derivative | Anticancer effects |

Uniqueness

The uniqueness of N-(4-bromobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide lies in its combination of both triazole and oxazole functionalities along with a brominated aromatic system. This combination may lead to enhanced biological activity compared to simpler analogs.